Technical Guide: Boc-Phe(4-NHAc)-OH Chemical Structure and Properties
Technical Guide: Boc-Phe(4-NHAc)-OH Chemical Structure and Properties
[1]
Executive Summary
Boc-Phe(4-NHAc)-OH (Boc-4-acetamido-L-phenylalanine) is a specialized non-canonical amino acid building block used in solid-phase peptide synthesis (SPPS) and medicinal chemistry. It serves as a structural derivative of phenylalanine where the para-position of the aromatic ring is modified with an acetamido group. This modification introduces a polar, hydrogen-bonding motif into the hydrophobic phenyl ring without altering the overall steric bulk significantly. It is particularly valuable for probing electrostatic interactions in receptor-ligand binding, mimicking post-translational modifications (such as lysine acetylation), and improving the solubility of hydrophobic peptide sequences.
Chemical Identity & Structure
Boc-Phe(4-NHAc)-OH combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the
Structural Specifications
| Property | Detail |
| Systematic Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(4-acetamidophenyl)propanoic acid |
| Common Name | Boc-4-acetamido-L-phenylalanine |
| CAS Number | 114117-42-9 |
| Molecular Formula | C |
| Molecular Weight | 322.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | L-isomer (S-configuration) |
Structural Diagram
The compound consists of a phenylalanine backbone. The N-terminus is protected by Boc, the C-terminus is a free carboxylic acid, and the phenyl ring at the 4-position (para) bears the acetamido (-NH-CO-CH
Physicochemical Properties[2][4][5][6][7][8][9]
Solubility Profile
-
Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Methanol.
-
Insoluble: Water (low solubility due to hydrophobic core), Hexanes, Diethyl ether.
Chemical Stability
-
Acid Stability: The side-chain acetamido group is stable to Trifluoroacetic acid (TFA), which is used to remove the Boc group during synthesis cycles. It is also stable to Hydrogen Fluoride (HF) used in final cleavage for Boc chemistry.
-
Base Stability: Stable to tertiary amines (DIEA, TEA).
-
Oxidation/Reduction: The acetamido group is generally resistant to mild oxidation but can be hydrolyzed under harsh acidic/basic conditions at elevated temperatures (e.g., 6M HCl at 110°C).
Synthesis & Manufacturing
The synthesis of Boc-Phe(4-NHAc)-OH is typically achieved via the acetylation of the amino-precursor, Boc-Phe(4-NH2)-OH. This ensures the
Synthetic Workflow (DOT Visualization)
Protocol: Acetylation of Boc-Phe(4-NH2)-OH
-
Dissolution: Dissolve 10 mmol of Boc-Phe(4-NH2)-OH in 20 mL of anhydrous DMF or DCM.
-
Base Addition: Add 2.0 equivalents of Pyridine or Diisopropylethylamine (DIEA).
-
Acetylation: Cool to 0°C and add 1.2 equivalents of Acetic Anhydride (Ac
O) dropwise. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or HPLC.
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% Citric Acid (to remove pyridine), Water, and Brine.
-
Isolation: Dry over MgSO
, filter, and concentrate. Recrystallize from EtOAc/Hexanes.
Application in Solid Phase Peptide Synthesis (SPPS)[10][11][12]
Boc-Phe(4-NHAc)-OH is compatible with standard Boc-chemistry SPPS protocols. The primary consideration is ensuring the solubility of the building block during the coupling step.
Coupling Protocol
-
Reagents: DIC/HOBt (Diisopropylcarbodiimide / Hydroxybenzotriazole) or HATU/DIEA.
-
Stoichiometry: Use 3–5 equivalents of the amino acid relative to the resin loading.
-
Solvent: DMF is preferred due to the polarity of the acetamido group.
Deprotection Cycle (Boc Strategy)
In Boc chemistry, the N-terminal Boc group is removed using TFA.[1] The side-chain acetamido group remains intact.
SPPS Workflow (DOT Visualization)
[2]
Medicinal Chemistry Applications
Electrostatic Modulation
The acetamido group (-NHCOCH
Lysine Acetylation Mimicry
While Acetyl-Lysine (Lys(Ac)) is the natural target for bromodomains, Phe(4-NHAc) provides a rigidified analog. The acetamido group is attached directly to the phenyl ring, reducing the entropic freedom compared to the long alkyl chain of Lysine. This is useful for:
-
Structure-Activity Relationship (SAR) Studies: Constraining the position of the acetyl group.
-
Stability: The amide bond on the phenyl ring is metabolically stable and resistant to deacetylases that might cleave Acetyl-Lysine.
Pharmacokinetics
The introduction of the polar acetamido group significantly reduces the lipophilicity (LogP) of the phenylalanine residue, potentially improving the aqueous solubility and bioavailability of hydrophobic peptide drugs.
Storage and Handling
-
Storage: Store at +2°C to +8°C in a tightly sealed container. Keep desicated.
-
Handling: Wear standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust.
-
Shelf Life: Stable for >2 years if stored correctly.
References
-
ChemicalBook. (n.d.). BOC-PHE(4-NHAC)-OH Properties and CAS 114117-42-9.[2] Retrieved from
-
Sigma-Aldrich. (n.d.). Boc-Phe(4-NH2)-OH Product Analysis and Synthesis Precursor Data. Retrieved from
-
National Institutes of Health (NIH). (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from
-
PubChem. (n.d.). Boc-Phe-OH Derivative Structures and Properties. Retrieved from
